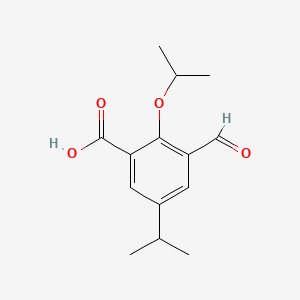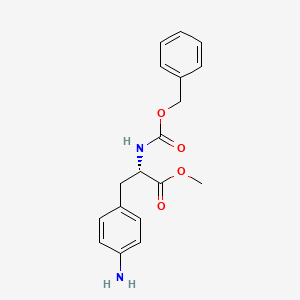
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features an amino group, a benzyloxycarbonyl-protected amine, and a methyl ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-(4-aminophenyl)-2-aminopropanoic acid.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the protection and esterification reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous analytical methods such as HPLC and NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts for deprotection.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines or other functionalized derivatives.
Applications De Recherche Scientifique
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 3-(4-nitrophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: Similar structure but with a nitro group instead of an amino group.
(S)-Methyl 3-(4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: Contains a hydroxy group instead of an amino group.
Uniqueness
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
methyl (2S)-3-(4-aminophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H20N2O4/c1-23-17(21)16(11-13-7-9-15(19)10-8-13)20-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12,19H2,1H3,(H,20,22)/t16-/m0/s1 |
Clé InChI |
WYCXRVYXTISOPH-INIZCTEOSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


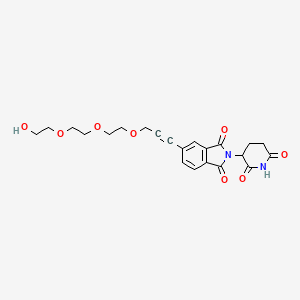
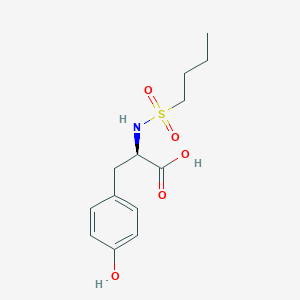

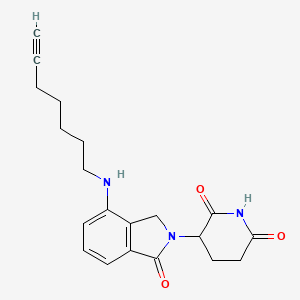
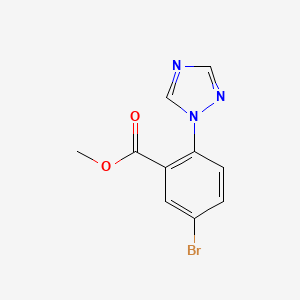


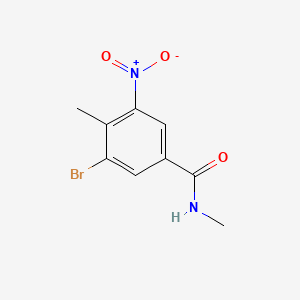


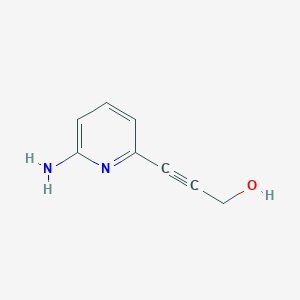
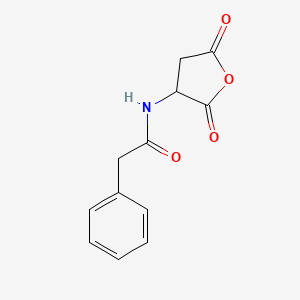
![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)
